N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide (N-OPP) is a novel small molecule that has recently been studied extensively for its potential applications in scientific research. N-OPP has a unique chemical structure, with a hydrophobic core and a hydrophilic periphery, making it a promising candidate for use in a variety of studies.
Wissenschaftliche Forschungsanwendungen
Poly (ADP-ribose) Polymerase (PARP) Inhibition
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: serves as an intermediate in the synthesis of phthalazinone scaffolds. These scaffolds are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors have gained prominence in cancer therapy, particularly for treating advanced ovarian cancer. One notable PARP inhibitor derived from this compound is olaparib .
Antiviral Activity
Researchers have explored the antiviral potential of derivatives containing the phthalazinone core. Novel 4-[(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl]benzamide derivatives, synthesized from similar structures, exhibited significantly higher antiviral activity than the commercial drug Pemetrexed against Newcastle disease virus (an avian paramyxovirus) .
Oxadiazol-Phthalazinone Derivatives
Researchers have synthesized novel oxadiazol-phthalazinone derivatives by incorporating a 5-mercapto-1,3,4-oxadiazol-2-yl moiety into the phthalazinone scaffold. These derivatives were evaluated for their biological properties. The study aimed to explore their potential as antimicrobial agents, but further investigations are needed to fully understand their efficacy .
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like aldo-keto reductase family 1 member b10 and aldose reductase .
Mode of Action
It’s known that compounds with similar structures can act as reductases, efficiently reducing aliphatic and aromatic aldehydes .
Biochemical Pathways
Similar compounds have been found to exhibit diverse biological activities such as inhibitors of glycogen synthase kinase-3β, antifungal, antibacterial and anti-hiv, insecticidal, anti-inflammatory and analgesic, anticonvulsants and muscle relaxants .
Pharmacokinetics
It’s known that similar compounds can contribute interesting pharmacokinetic properties due to the presence of n–c o linkage in the oxadiazole nucleus, which increases lipophilicity and affects the ability of the drugs to reach molecular targets by transmembrane diffusion .
Result of Action
Similar compounds have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts .
Action Environment
It’s known that similar compounds are stable at room temperature and should be stored in a dry environment .
Eigenschaften
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(24-13-7-3-2-4-8-13)17(22)19-11-16-14-9-5-6-10-15(14)18(23)21-20-16/h2-10,12H,11H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTAYPDGHCSJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NNC(=O)C2=CC=CC=C21)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-phenoxypropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.